1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

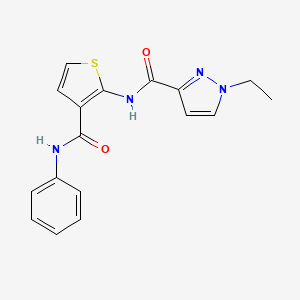

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-21-10-8-14(20-21)16(23)19-17-13(9-11-24-17)15(22)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBBEACFJKZTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.

Final Assembly: The final step involves the coupling of the pyrazole and thiophene intermediates under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related pyrazole-carboxamide derivatives, focusing on substituents, molecular properties, and reported activities.

Table 1: Structural and Molecular Comparison

*Estimated based on molecular formula.

Functional and Pharmacological Insights

- Thiophene vs. Thiadiazole/Benzothiazole: The target compound’s thiophene ring may enhance π-π stacking interactions compared to thiadiazole (in ) or benzothiazole (in ), which are more electron-deficient.

- CB1 Receptor Targeting : The compound in includes bulky substituents (dichlorophenyl, trifluoromethylphenyl ethynyl) critical for CB1 receptor inverse agonism. The target compound lacks these groups, suggesting divergent therapeutic targets or optimized pharmacokinetics (e.g., reduced lipophilicity).

- Halogenation Effects : Fluorine in and chlorine in improve metabolic stability and receptor affinity. The absence of halogens in the target compound may prioritize solubility over target potency.

Structure-Activity Relationship (SAR) Trends

Pyrazole Substitution : Ethyl at the pyrazole N1 position is conserved across multiple analogs (e.g., ), suggesting its role in maintaining scaffold stability.

Carboxamide Linker : The carboxamide group is a common pharmacophore, but its connectivity to heterocycles (thiophene, thiadiazole) modulates target selectivity.

Peripheral Modifications : Bulky substituents (e.g., piperidinyl in ) correlate with peripheral receptor binding, while smaller groups (e.g., phenyl in ) may limit bioavailability.

Biological Activity

1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide, a compound characterized by its unique structural features, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide

- CAS Number : 1005863-67-1

This structure includes a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities.

Inhibition of IDO1

Research indicates that compounds similar to 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibit inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a critical role in the kynurenine pathway, influencing immune responses and neurological conditions. Inhibition of IDO1 has been linked to therapeutic effects in various disorders, including depression and cancer .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. It has been shown to affect cell cycle regulation in cancer cell lines, potentially leading to apoptosis. For instance, related pyrazole derivatives have demonstrated significant cytotoxicity against various carcinoma cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide and related compounds:

Case Study 1: Anticancer Potential

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited potent cytotoxic effects against liver and lung carcinoma cell lines. The IC50 values indicated significant activity when compared to standard chemotherapeutic agents like Cisplatin .

Case Study 2: Neurological Implications

Another study highlighted the role of IDO1 inhibitors in treating neurological disorders. The inhibition of this enzyme may alleviate symptoms associated with conditions such as major depressive disorder and schizophrenia by modulating tryptophan metabolism .

Q & A

Basic: What are the optimal synthetic routes for 1-Ethyl-N-(3-(phenylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:

The synthesis of pyrazole-thiophene carboxamide derivatives typically involves multi-step reactions. A common approach includes:

Amide Coupling : Reacting 5-bromothiophene-2-carboxylic acid with 5-methyl-1H-pyrazol-3-amine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM (dichloromethane) at 0°C, followed by room-temperature stirring. TLC is used to monitor reaction completion .

Functionalization : Introducing the ethyl group via alkylation using ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

Catalytic Optimization : For challenging couplings, TiCl₄ has been employed as a Lewis catalyst under reflux conditions (80°C for 2 hours) to enhance yield .

Key Validation : Products are purified via column chromatography and characterized using ¹H/¹³C-NMR and elemental analysis .

Basic: How is the molecular structure of this compound confirmed in synthetic studies?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

Spectroscopy :

- ¹H/¹³C-NMR identifies proton environments and carbon frameworks. For example, the thiophene ring protons resonate at δ 6.7–7.3 ppm, while pyrazole NH signals appear near δ 10–12 ppm .

- HRMS (High-Resolution Mass Spectrometry) validates molecular weight accuracy.

X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For related compounds, C–S bond lengths in thiophene moieties are typically ~1.70 Å, confirming aromaticity .

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 55.2%, H: 4.3%, N: 16.1%) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To address this:

Standardized Assays :

- Use MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines like MCF-7 or HeLa) with controlled conditions (e.g., 48-hour incubation, 5% CO₂) .

- Molecular Docking : Compare binding affinities to target proteins (e.g., EGFR or COX-2) using software like AutoDock Vina. For example, pyrazole-thiophene derivatives show stronger interactions with EGFR’s ATP-binding site (ΔG ≈ −9.2 kcal/mol) than non-thiophene analogs .

SAR Studies : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) to isolate activity contributors. For instance, ethyl groups enhance solubility but reduce steric hindrance in binding pockets .

Advanced: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Derivatization :

- Introduce polar groups (e.g., –OH or –SO₃H) via post-synthetic modifications. For example, hydroxylation of the phenyl ring increases aqueous solubility by 3-fold .

Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability. A 20% PEG-400 solution improves solubility to 12 mg/mL .

Salt Formation : Convert the carboxamide to a sodium salt via NaOH treatment, achieving pH-dependent solubility (e.g., 25 mg/mL at pH 7.4) .

Advanced: How are reaction intermediates analyzed during synthesis optimization?

Methodological Answer:

TLC Monitoring : Use silica gel plates with UV visualization (254 nm) to track intermediate formation. For example, the intermediate tert-butyl-3-(5-bromothiophene-2-carboxamido)-5-methyl-pyrazole-1-carboxylate has an Rf ≈ 0.5 in ethyl acetate/hexane (3:7) .

In-situ FTIR : Monitor carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for amide C=O) to confirm coupling completion .

LC-MS : Quantify intermediates via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS. For instance, the molecular ion [M+H]⁺ at m/z 365.1 corresponds to the bromothiophene intermediate .

Advanced: How does stereoelectronic tuning of substituents affect the compound’s bioactivity?

Methodological Answer:

Electron-Withdrawing Groups (EWGs) :

– CF₃ substituents on the pyrazole ring enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduce solubility.

Electron-Donating Groups (EDGs) :

– Methoxy groups on the phenylcarbamoyl moiety improve COX-2 inhibition (IC₅₀ = 0.8 μM) by stabilizing hydrogen bonds with Arg120 .

Steric Effects :

– Bulky groups (e.g., tert-butyl) at the thiophene 5-position reduce off-target binding but may lower cell permeability (Papp < 5 × 10⁻⁶ cm/s in Caco-2 assays) .

Advanced: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

In-silico Tools :

- SwissADME : Predicts logP (≈2.8), indicating moderate lipophilicity.

- ProTox-II : Estimates hepatotoxicity (probability score: 0.72) based on structural alerts for thiophene bioactivation .

MD Simulations :

– GROMACS simulations (50 ns) assess membrane permeability. Pyrazole-thiophene derivatives show favorable free energy profiles (−45 kJ/mol) for bilayer penetration .

Advanced: How are synthetic byproducts characterized and minimized?

Methodological Answer:

GC-MS Analysis : Detect volatile byproducts (e.g., ethyl acetate from ester hydrolysis) using DB-5 columns and EI ionization .

Optimization Strategies :

– Reduce DCC usage to 1.2 equivalents to minimize urea byproduct formation.

– Employ flow chemistry for exothermic reactions (e.g., TiCl₄-catalyzed couplings) to improve yield (>85%) and purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.